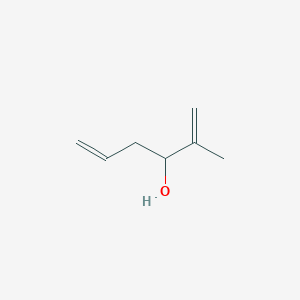
Sodium hydrogen adipate
Descripción general
Descripción
Sodium hydrogen adipate, also known as disodium hexanedioate, is a chemical organic compound with the formula Na2C6H8O4 . It is the sodium salt of adipic acid . As a food additive, it has the E number E356 and is used as a buffering agent and an acidity regulator .
Synthesis Analysis
Sodium adipate is prepared by reacting adipic acid with sodium hydroxide . A study on the microbial transformation of 1,6-hexanediol to adipic acid, a precursor to sodium adipate, showed promising results . The process involved the use of Gluconobacter oxydans cells to oxidize 1,6-hexanediol, a potentially bio-based diol, to adipic acid . Another method involves the synthesis of adipic acid from metal-nano heterogeneous catalysts .
Molecular Structure Analysis
The molecular formula of sodium hydrogen adipate is C6H9NaO4 . The average mass is 190.105 Da and the monoisotopic mass is 190.021805 Da .
Physical And Chemical Properties Analysis
Sodium adipate appears as a solid white to off-white powder or crystals . It has a molar mass of 190.106 g·mol−1 . The chemical formula is C6H8Na2O4 .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Sodium hydrogen adipate has been studied for its crystal structure. Gao et al. (1991) examined the crystal structure of sodium hydrogen adipate-adipic acid dihydrate using neutron diffraction. They found that hydrogen adipate subunits are linked in infinite chains by short hydrogen bonds, with sodium cations octahedrally coordinated by oxygen atoms from adipate molecules (Gao et al., 1991).
Hydrogen Storage and Generation
Several studies have explored the use of sodium borohydride (a compound related to sodium hydrogen adipate) for hydrogen storage and generation. Demirci et al. (2009) discussed the challenges and potential of sodium borohydride for on-board automotive hydrogen storage, highlighting issues like low effective gravimetric hydrogen storage capacities and cost (Demirci et al., 2009). Similarly, Pozio et al. (2008) studied hydrogen production from sodium borohydride hydrolysis, showing practical applications for small laboratory hydrogen generation (Pozio et al., 2008).
Alternative Energy Applications
In the field of alternative energy, sodium-based compounds like sodium borohydride have been investigated. Kim et al. (2007) examined hydrogen generation using sodium borohydride for polymer electrolyte membrane fuel cells (Kim et al., 2007). Huang et al. (2016) demonstrated the use of cobalt oxide nanorod array on titanium sheet as an effective catalyst for dehydrogenation of sodium borohydride, indicating potential in hydrolytic hydrogen production (Huang et al., 2016).
Safety and Hazards
If consumed in excess, sodium adipate can lead to high levels of sodium and gastrointestinal problems . It can also cause allergic reactions which may lead to swelling, itching, difficulty breathing . Sodium hydrogen adipate is also listed in the European Chemicals Agency (ECHA) database, indicating that it may be subject to regulation and safety data sheet requirements .
Propiedades
IUPAC Name |
sodium;6-hydroxy-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGGIOPQLKEIGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940524 | |
| Record name | Sodium 5-carboxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hydrogen adipate | |
CAS RN |
18996-34-4 | |
| Record name | Sodium hydrogen adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018996344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 5-carboxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)



![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)


![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)


